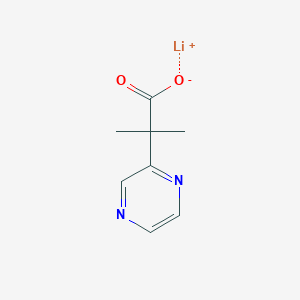
Lithium;2-methyl-2-pyrazin-2-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-methyl-2-pyrazin-2-ylpropanoate is a compound that involves lithium and a pyrazine derivative. While the specific compound is not directly discussed in the provided papers, they do offer insights into the behavior of lithium compounds and pyrazine derivatives, which can be extrapolated to understand the potential characteristics of this compound.
Synthesis Analysis
The synthesis of lithium-based compounds can be achieved through various methods. For instance, lithium hydroxide monohydrate has been used as a catalyst for Knoevenagel condensation, which is a method that could potentially be applied to synthesize this compound . Additionally, the synthesis of a 2-pyrazine carboxylate lithium monohydrate compound was performed in a mixed solution of redistilled water and anhydrous ethanol, suggesting a possible solvent system for the synthesis of related lithium pyrazine compounds .
Molecular Structure Analysis
The molecular structure of lithium compounds can be complex. For example, the crystal structure of a 2-pyrazine carboxylate lithium monohydrate was determined using X-ray crystallography, which is a technique that could also be used to elucidate the structure of this compound . The coordination modes of lithium in compounds can vary, as seen in the lithiation of 2,5-di(tert-butyl)pyrrole, which resulted in a monomeric structure in both solution and solid state with specific Li–O and Li–N bond lengths .
Chemical Reactions Analysis
Lithium compounds are known to participate in various chemical reactions. For instance, (2-Pyridyldimethylsilyl)methyl lithium reacts with organic bromides, aldehydes, ketones, and hydrosilanes, which indicates that lithium compounds can be versatile reagents in organic synthesis . This reactivity could be relevant when considering the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium compounds can be determined through experimental measurements. The molar heat capacities of a 2-pyrazine carboxylate lithium monohydrate were measured, and polynomial equations were derived to describe these capacities as a function of temperature . Such data are essential for understanding the thermodynamic behavior of lithium compounds. The standard molar enthalpy of formation was also determined, which is a critical thermodynamic property that could be estimated for this compound .
科学的研究の応用
Neuroprotection and Aging Lithium has demonstrated neuroprotective effects in various models, including delaying aging in Caenorhabditis elegans. Exposure to lithium at clinically relevant concentrations increases survival during normal aging, extending longevity via mechanisms involving altered expression of genes associated with nucleosome functions. Specifically, lithium treatment reduces the expression of the worm ortholog of LSD-1, a histone demethylase, suggesting that lithium regulates survival by modulating histone methylation and chromatin structure (McColl et al., 2008).
Circadian Rhythm Regulation Lithium's impact extends to the regulation of circadian rhythms, acting as a potent inhibitor of glycogen synthase kinase 3 (GSK3), which regulates circadian rhythm in several organisms. Research has shown that lithium treatment leads to the rapid proteasomal degradation of Rev-erbα, a critical component of the circadian clock, and activation of the clock gene Bmal1. This highlights lithium's role in modulating circadian genes and suggests potential therapeutic applications for disorders associated with altered circadian rhythms (Yin et al., 2006).
Alzheimer’s Disease and Tau Phosphorylation In the context of Alzheimer's disease, lithium has been shown to reduce tau phosphorylation through the inhibition of glycogen synthase kinase-3. This effect enhances the binding of tau to microtubules and promotes microtubule assembly, offering insights into potential interventions for Alzheimer’s disease by mediating effects in the central nervous system (Hong et al., 1997).
Signal Transduction and Neurodegenerative Disorders Further, lithium's role in signal transduction pathways offers promising avenues for treating neurodegenerative disorders. It has been regarded as a neuroprotective agent with potential for disease-modification in neurodegenerative diseases such as Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and Parkinson's disease (PD). The neuroprotective effects of lithium are attributed to its modulation of homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function, primarily through the inhibition of GSK-3β and inositol monophosphatase (IMP) (Forlenza, De-Paula, & Diniz, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
lithium;2-methyl-2-pyrazin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.Li/c1-8(2,7(11)12)6-5-9-3-4-10-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRJSYONDAAED-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=CN=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)
![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)
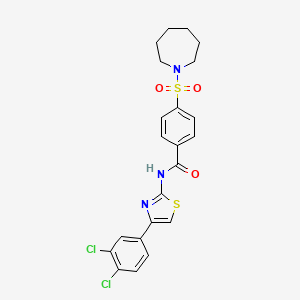
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2546398.png)
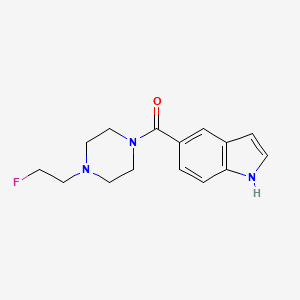
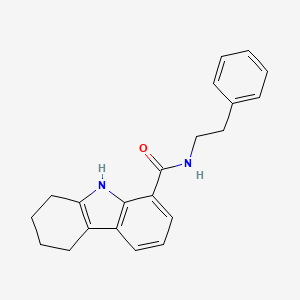

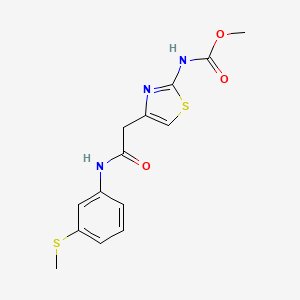
![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

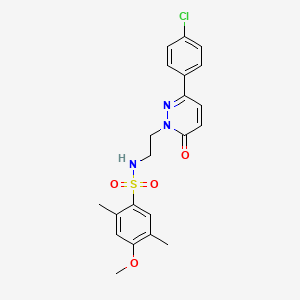
![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)
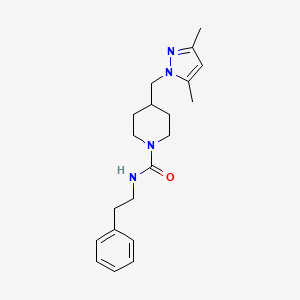
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)